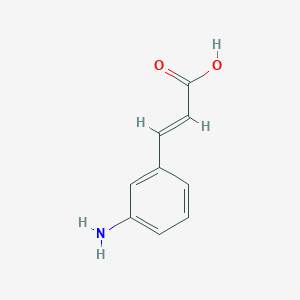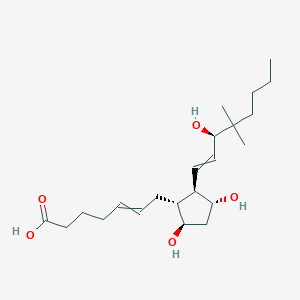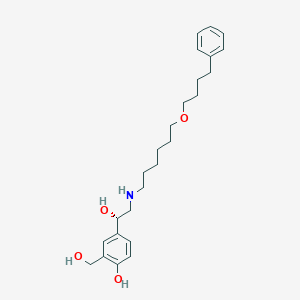
2-(吗啉二硫代)苯并噻唑
概述
描述
2-(Morpholinodithio)benzothiazole is a useful research compound. Its molecular formula is C11H12N2OS3 and its molecular weight is 284.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Morpholinodithio)benzothiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 519695. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Morpholinodithio)benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Morpholinodithio)benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学反应和性质
- 热稳定性和反应性:2-(吗啉二硫代)苯并噻唑 (MDB) 及其相关化合物表现出显着的热稳定性和反应性。当与硫和氧化锌一起加热时,MDB 与硫的反应比其类似物更容易,形成更高的多硫化物。该反应不涉及氧化锌。MDB 的分解产物包括 2-双苯并噻唑-2,2'-二硫化物 (MBTS) 和 2-巯基苯并噻唑 (MBT),尤其是在高于 200°C 的温度下 (Gradwell, Hendrikse, & Mcgill, 1999)。
环境影响
- 环境影响:发现 MDB 和相关的苯并噻唑,例如 2-(4-吗啉基)苯并噻唑 (24MoBT),从含有碎橡胶材料的橡胶材料和沥青中浸出。它们的水溶性表明生物蓄积的可能性低,但它们可能是来自城市径流和汽车轮胎等来源的重要环境污染物 (Reddy & Quinn, 1997)。
工业应用
硫化和橡胶加工:MDB 已用于橡胶加工的硫化体系中。它作为固化剂,显示出提高各种橡胶类型的加工安全性和耐热性。MDB 在硫化过程中形成的交联的性质可能不同,反映在交联形成的机制上 (Lawrence, 1977)。
腐蚀抑制:MDB 已被开发为铜等金属的防腐剂。它在金属表面形成致密的保护膜,在酸性环境中表现出高效的腐蚀抑制,这对于工业应用至关重要 (Wu Long, 2022)。
药物研究
抗肿瘤特性:苯并噻唑衍生物,包括与 MDB 相关的衍生物,已在抗肿瘤应用中显示出潜力。它们对各种癌细胞系具有选择性生长抑制特性,并且一些化合物表现出独特的生长抑制特征,表明新颖的作用机制 (Bradshaw et al., 2002)。此外,MDB 相关化合物已被评估其抗肿瘤活性及其在敏感肿瘤细胞中产生 DNA 加合物的 ability,表明在癌症治疗中的潜在应用 (Leong et al., 2003)。
苯并噻唑衍生物的合成:MDB 在合成各种苯并噻唑衍生物中发挥作用,这些衍生物在药物研究中很重要。这些衍生物已因其治疗各种疾病和疾病的潜力而被探索,重点放在抗肿瘤活性上 (Ahmed, Yellamelli Valli Venkata, Mohammed, Sultana, & Methuku, 2012)。
作用机制
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis, suggesting that the bacterium could be a potential target .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth ofM. tuberculosis
Biochemical Pathways
It is known that benzothiazole derivatives can interfere with the life cycle ofM. tuberculosis , which suggests that they may affect the biochemical pathways related to the growth and survival of this bacterium.
Result of Action
It is known that benzothiazole derivatives can inhibit the growth ofM. tuberculosis , suggesting that they may have bacteriostatic or bactericidal effects.
Action Environment
It is known that the compound is soluble in chloroform and acetone , which suggests that its solubility could be influenced by the solvent environment.
安全和危害
未来方向
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .
生化分析
Biochemical Properties
2-(Morpholinodithio)benzothiazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in oxidative stress responses, such as glutathione S-transferase. The nature of these interactions often involves the formation of disulfide bonds, which can alter the enzyme’s activity and stability .
Cellular Effects
The effects of 2-(Morpholinodithio)benzothiazole on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation. Additionally, 2-(Morpholinodithio)benzothiazole can disrupt cellular redox balance, leading to oxidative stress and subsequent cellular damage .
Molecular Mechanism
At the molecular level, 2-(Morpholinodithio)benzothiazole exerts its effects through several mechanisms. One primary mechanism involves the binding interactions with biomolecules, particularly through the formation of disulfide bonds with thiol groups on proteins. This can lead to enzyme inhibition or activation, depending on the specific target. Furthermore, 2-(Morpholinodithio)benzothiazole can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Morpholinodithio)benzothiazole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Morpholinodithio)benzothiazole can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in vitro or in vivo can result in cumulative cellular damage and altered cellular functions .
Dosage Effects in Animal Models
The effects of 2-(Morpholinodithio)benzothiazole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant properties. At higher doses, it can become toxic and induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s biological activity .
Metabolic Pathways
2-(Morpholinodithio)benzothiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through oxidation and reduction reactions, leading to the formation of metabolites that may have distinct biological activities. The effects on metabolic flux and metabolite levels are significant, as they can influence the overall cellular response to the compound .
Transport and Distribution
The transport and distribution of 2-(Morpholinodithio)benzothiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 2-(Morpholinodithio)benzothiazole can affect its biological activity, as it may interact with different biomolecules in specific cellular regions .
Subcellular Localization
The subcellular localization of 2-(Morpholinodithio)benzothiazole is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and induce oxidative stress. The precise localization can modulate the compound’s effects on cellular processes .
属性
IUPAC Name |
4-(1,3-benzothiazol-2-yldisulfanyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS3/c1-2-4-10-9(3-1)12-11(15-10)16-17-13-5-7-14-8-6-13/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYFCNPYGUORTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1SSC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026573 | |
| Record name | 2-(Morpholin-4-yldithio)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Cream to light yellow powder; [MSDSonline] | |
| Record name | Benzothiazole, 2-(4-morpholinyldithio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(4-Morpholinyldithio)benzothiazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3867 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
95-32-9 | |
| Record name | 2-(4-Morpholinodithio)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Morpholinyldithio)benzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morfax | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzothiazole, 2-(4-morpholinyldithio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Morpholin-4-yldithio)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(morpholinodithio)benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-MORPHOLINYLDITHIO)BENZOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IC2AN7P63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-(4-MORPHOLINYLDITHIO)BENZOTHIAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5289 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(Morpholinodithio)benzothiazole a desirable agent in rubber vulcanization?
A1: 2-(Morpholinodithio)benzothiazole (MBT) is a widely used accelerator in rubber vulcanization due to its ability to enhance the speed and efficiency of the curing process. [, ] While the exact mechanism is not fully detailed in the provided abstracts, they highlight that MBT contributes to the formation of crosslinks between rubber molecules. These crosslinks are essential for improving the mechanical properties of rubber, such as its strength, elasticity, and resistance to heat and abrasion. []
Q2: How does the performance of the MBTS-N-(morpholinothio)phthalimide system compare to using MBT directly in rubber vulcanization?
A2: Research indicates that the MBTS-N-(morpholinothio)phthalimide system, which generates MBT in situ, offers several advantages over using MBT directly. [] This system demonstrates improved processing safety, particularly in Nitrile Butadiene Rubber (NBR), Styrene-Butadiene Rubber (SBR), and Natural Rubber (NR). [] The slower curing time observed with this system can be beneficial for processing. Interestingly, it also leads to equivalent or even superior heat resistance in the cured rubber compared to using MBT directly. [] Notably, significant improvements in heat resistance were observed in SBR and IIR (Isobutylene-Isoprene Rubber), suggesting potential differences in the crosslinking mechanisms between the two systems. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[(2R,3S)-5-[3-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-4-aminopyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B160236.png)




![2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B160250.png)
![5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B160251.png)





![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)
